molecular formula C19H14F2INO4 B10943957 N-[4-(difluoromethoxy)phenyl]-5-[(4-iodophenoxy)methyl]furan-2-carboxamide

N-[4-(difluoromethoxy)phenyl]-5-[(4-iodophenoxy)methyl]furan-2-carboxamide

Cat. No.: B10943957
M. Wt: 485.2 g/mol
InChI Key: ZOQPZXUCYJGNGZ-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-5-[(4-iodophenoxy)methyl]furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a carboxamide group, and various substituents such as difluoromethoxy and iodophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]-5-[(4-iodophenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the furan ring with an amine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Substitution reactions: The difluoromethoxy and iodophenoxy groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors and reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]-5-[(4-iodophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The iodophenoxy group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Thiophenoxy or aminophenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-5-[(4-iodophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(methoxy)phenyl]-5-[(4-iodophenoxy)methyl]furan-2-carboxamide
  • N-[4-(difluoromethoxy)phenyl]-5-[(4-bromophenoxy)methyl]furan-2-carboxamide
  • N-[4-(difluoromethoxy)phenyl]-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide

Uniqueness

N-[4-(difluoromethoxy)phenyl]-5-[(4-iodophenoxy)methyl]furan-2-carboxamide is unique due to the presence of both difluoromethoxy and iodophenoxy groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H14F2INO4

Molecular Weight

485.2 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-5-[(4-iodophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H14F2INO4/c20-19(21)27-15-7-3-13(4-8-15)23-18(24)17-10-9-16(26-17)11-25-14-5-1-12(22)2-6-14/h1-10,19H,11H2,(H,23,24)

InChI Key

ZOQPZXUCYJGNGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)I)OC(F)F

Origin of Product

United States

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